[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonyl-5-phenylpyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c18-15-6-8-16(9-7-15)23(21,22)19-11-13(12-20)10-17(19)14-4-2-1-3-5-14/h1-11,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDSWPUNWAPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Fluoro-benzenesulfonyl Group: The fluoro-benzenesulfonyl group can be introduced via a sulfonylation reaction, where the pyrrole ring reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with a phenyl acyl chloride in the presence of a Lewis acid such as aluminum chloride.
Reduction to Methanol: The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further reduce the methanol group to a methyl group.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts in the presence of a base and a suitable solvent.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol involves its interaction with molecular targets such as enzymes and receptors. The fluoro-benzenesulfonyl group can form strong interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Pyrrole Derivatives with Sulfonyl Groups
- Example: 5-(2-Fluorophenyl)-1-(pyridin-3-yl-sulfonyl)-1H-pyrrole-3-methanol () Key Differences: Replaces 4-fluorobenzenesulfonyl with pyridin-3-yl-sulfonyl. Synthesis: The hydroxymethyl group is introduced via NaBH₄ reduction of a formyl precursor. Implications: Pyridinyl sulfonyl groups may alter electronic properties compared to fluorobenzenesulfonyl, affecting reactivity in cross-coupling or substitution reactions.
Sulfonyl-Containing Carboxylic Acids
- Example : (-)-3-(4-Fluoro-benzenesulfonyl)-2-hydroxy-2-methyl propionic acid ()
- Key Differences : Features a propionic acid backbone instead of a pyrrole ring.
- Synthesis : Utilizes sodium 4-fluorophenyl-sulfinate for sulfonylation, a method applicable to the target compound’s benzenesulfonyl group introduction .
- Physical Properties : Melting point (125–126°C) and specific optical rotation ([α] = -3.3°) suggest crystalline stability influenced by the sulfonyl group .
Triazole and Imidazole Analogs
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Differences: Triazole core with difluorophenyl and phenylsulfonyl substituents. Synthesis: α-Halogenated ketones are used for thioether formation, contrasting with the hydroxymethyl group in the target compound . Implications: Triazole rings offer different hydrogen-bonding capabilities compared to pyrroles, impacting biological target interactions.
Substituent Effects and Physicochemical Properties
Fluorine vs. Methyl Substituents on Sulfonyl Groups
Heterocycle Core Variations
- Example : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
- Key Differences : Pyrazole-triazole hybrid with fluorophenyl and carbothioamide groups.
- Structural Analysis : Single-crystal X-ray data (R factor = 0.056) highlight precision in structural determination, a technique applicable to the target compound using SHELX software .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol?
- Methodological Answer : The synthesis of pyrrole derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution or sulfonylation reactions. A general procedure includes refluxing precursor compounds (e.g., pyrrole intermediates) with reagents like 4-fluorobenzenesulfonyl chloride in aprotic solvents (e.g., dichloromethane or xylene) under nitrogen. Reaction conditions (temperature: 80–120°C, time: 24–48 hours) and stoichiometric ratios (1:1.2–1.5 for sulfonylating agents) must be optimized to avoid side products. Purification often involves column chromatography or recrystallization from methanol/dichloromethane mixtures .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the pyrrole ring (δ ~6.5–7.5 ppm for aromatic protons) and the benzenesulfonyl group (distinct splitting patterns due to fluorine). The hydroxymethyl (-CH₂OH) group appears as a singlet at δ ~4.5–5.0 ppm in ¹H NMR.
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and hydroxyl (-OH stretching at ~3200–3600 cm⁻¹) groups.
- Mass Spectrometry (MS) : Look for molecular ion peaks ([M+H]⁺) matching the molecular weight (C₁₇H₁₄FNO₃S: 347.37 g/mol) and fragmentation patterns consistent with benzenesulfonyl and pyrrole moieties .
Q. What purification strategies are recommended to achieve high-purity yields of this compound?
- Methodological Answer : Post-synthesis purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted reagents, followed by drying over anhydrous Na₂SO₄. Recrystallization from methanol or ethanol is effective for removing polar impurities. For challenging separations, silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) can resolve structurally similar byproducts .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). SHELXTL (Bruker AXS) or open-source SHELXL can refine crystallographic data by minimizing residuals (R-factors). For example, SHELXL’s least-squares refinement adjusts atomic coordinates and thermal parameters using high-resolution data. Ensure data collection at low temperatures (100 K) to reduce thermal motion artifacts. Hirshfeld surface analysis can further quantify intermolecular interactions .
Q. What computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP), and Fukui indices to predict sites for electrophilic/nucleophilic attacks. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA facilitates these analyses. Validate computational results with experimental data (e.g., UV-Vis spectra) .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing 4-fluoro with other halogens or modifying the phenyl group’s position). Assay biological activity (e.g., enzyme inhibition, cytotoxicity) and correlate with structural parameters (logP, polar surface area). Molecular docking (AutoDock Vina) identifies binding modes with target proteins (e.g., kinases or GPCRs). Pharmacokinetic properties (ADMET) are predicted using tools like SwissADME .
Data Contradictions and Resolution
- Synthetic Yields : Patent data (46–52% yields in sulfonylation reactions ) contrast with higher yields (60–75%) reported for similar pyrrole derivatives . This discrepancy may arise from differences in reaction scale, solvent purity, or catalyst use.
- Crystallographic Refinement : SHELX programs may produce varying R-factors depending on data resolution. Cross-validate with alternative software (e.g., Olex2) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
